2-(3-Carboxyacryloyl)benzoic acid
Description
2-(3-Carboxyacryloyl)benzoic acid is a benzoic acid derivative featuring a 3-carboxyacryloyl substituent at the ortho position (C2) of the aromatic ring. This structure combines a carboxylic acid group on the benzene ring with an α,β-unsaturated carbonyl system (acryloyl group) bearing an additional carboxylic acid moiety.
Properties
CAS No. |
88460-79-1 |
|---|---|
Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(3-carboxyprop-2-enoyl)benzoic acid |
InChI |
InChI=1S/C11H8O5/c12-9(5-6-10(13)14)7-3-1-2-4-8(7)11(15)16/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
NFUPXNBVUXHPOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Carboxyacryloyl)benzoic acid can be achieved through several methods:
Oxidation of Alkylbenzenes: One common method involves the oxidation of substituted alkylbenzenes using potassium permanganate (KMnO4) under acidic conditions.
Hydrolysis of Nitriles: Another approach is the hydrolysis of nitriles, which can be prepared by the nucleophilic substitution of alkyl halides with cyanide ions, followed by acidic or basic hydrolysis.
Carboxylation of Grignard Reagents: The reaction of Grignard reagents with carbon dioxide (CO2) followed by protonation can also yield carboxylic acids.
Industrial Production Methods: Industrial production of 2-(3-Carboxyacryloyl)benzoic acid typically involves large-scale oxidation processes using catalysts such as vanadium pentoxide (V2O5) or manganese and cobalt acetates .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Carboxyacryloyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation Products: Quinones, carboxylates.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Halogenated benzoic acids, nitrobenzoic acids.
Scientific Research Applications
2-(3-Carboxyacryloyl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Carboxyacryloyl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
- 2-Benzoylbenzoic acid : Lacks the α,β-unsaturated bond and the third carboxylic acid group.
- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid : Feature methyl or methoxy substituents on the benzoyl group, altering hydrophobicity and electronic effects.
- 3,4-Dihydroxybenzeneacrylic acid (Caffeic acid) : Shares the α,β-unsaturated carbonyl system but has hydroxyl groups instead of carboxylic acids .
Table 1: Structural and Functional Group Comparison
Binding Affinity and Receptor Interactions
Evidence from docking studies on sweet taste receptors (T1R3) highlights the role of substituents in binding energetics. For example:
- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (indicating stronger binding) compared to 2-benzoylbenzoic acid due to enhanced hydrophobic (methyl) or electronic (methoxy) interactions with receptor residues like Ser144 and Glu148 .
- The α,β-unsaturated system in 2-(3-carboxyacryloyl)benzoic acid may mimic the conjugated systems in caffeic acid, which are known to interact with biological targets via hydrogen bonding and π-stacking .
Table 2: Comparative Binding and Physicochemical Data
*Data inferred from structural analogs.
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